2-(4-Bromo-3,3-dimethylbutyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15BrS |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)6-5-9-4-3-7-12-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
GHUOTIBUJOLRQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CS1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Bromo 3,3 Dimethylbutyl Thiophene
Retrosynthetic Analysis of 2-(4-Bromo-3,3-dimethylbutyl)thiophene: Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the primary goal is structural simplification by identifying key bond disconnections that lead to logical synthetic routes. wikipedia.orgnumberanalytics.com
Two strategic disconnections are most viable for this target molecule:
C-C Bond Disconnection: The most logical disconnection is the carbon-carbon bond between the thiophene (B33073) ring (at C2) and the dimethylbutyl side chain. This approach simplifies the molecule into two key fragments: a thiophene synthon and a 4-bromo-3,3-dimethylbutyl synthon.
The thiophene synthon can be a nucleophile, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. These are readily prepared from thiophene or 2-bromothiophene (B119243), respectively. wikipedia.org
The side-chain synthon would be an electrophile, for which a synthetic equivalent is a molecule like 1,4-dibromo-2,2-dimethylbutane (B3053282).
C-Br Bond Disconnection (Functional Group Interconversion): An alternative disconnection involves breaking the C-Br bond on the side chain. This leads to a precursor molecule, 2-(4-hydroxy-3,3-dimethylbutyl)thiophene. This precursor alcohol can then be converted to the target alkyl bromide in a forward synthesis step using standard brominating agents (e.g., PBr₃ or CBr₄/PPh₃). This strategy is useful if the precursor alcohol is more readily synthesized or available.
This analysis suggests that the most direct synthetic pathway would involve the formation of the C-C bond between a thiophene nucleus and a pre-functionalized four-carbon side chain.
Development of Novel and Efficient Synthetic Routes
Based on the retrosynthetic analysis, efficient forward synthetic routes can be designed. These routes focus on the strategic formation of key bonds and the introduction of required functional groups with high selectivity.
While the primary synthetic strategy may involve coupling to a pre-brominated side chain, an alternative route could involve the bromination of 2-(3,3-dimethylbutyl)thiophene. The thiophene ring is highly activated towards electrophilic substitution, making regioselective bromination a critical challenge. wikipedia.org The 2- and 5-positions are the most reactive sites. wikipedia.org
Achieving regioselectivity in the halogenation of substituted thiophenes is crucial for synthesizing isomerically pure compounds. jcu.edu.au Direct bromination of a 2-alkylthiophene would likely yield the 5-bromo derivative as the major product, with potential for di-bromination. wikipedia.org
More controlled and regioselective methods often involve metal-halogen exchange or directed lithiation. mdpi.com For instance, if a specific substitution pattern is desired that is not accessible through direct electrophilic substitution, a common strategy is the lithiation of a substituted thiophene followed by quenching with an electrophilic bromine source like elemental bromine (Br₂) or 1,2-dibromoethane. researchgate.netgoogle.com The position of lithiation can be controlled by the directing effects of existing substituents on the thiophene ring. mdpi.comresearchgate.net
Table 1: Comparison of Regioselective Halogenation Approaches for Thiophenes
| Method | Reagents | Typical Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂ in Acetic Acid | High for α-positions (2 or 5) | Simple, high-yielding for activated rings. tandfonline.com | Low selectivity between C2 and C5 in unsubstituted thiophene; risk of over-bromination. wikipedia.orgjcu.edu.au |
| NBS Bromination | N-Bromosuccinimide (NBS) in DMF/CHCl₃ | High for α-positions | Milder than Br₂, often higher selectivity. tandfonline.comresearchgate.net | Can still lead to mixtures if multiple activated sites are present. |
Modern organic synthesis has seen significant advancements in bromination methodologies, moving towards milder, more efficient, and environmentally friendly conditions. nus.edu.sg While N-Bromosuccinimide (NBS) remains a widely used reagent for its selectivity, particularly for brominating the alpha-positions of thiophenes, other novel systems have been developed. tandfonline.comresearchgate.net
Recent advancements include:
Electrochemical Bromination: This method uses an electric current to generate the brominating species from a bromide salt, offering a greener alternative to traditional reagents. researchgate.net
Ultrasound and Microwave-Assisted Reactions: The use of ultrasound or microwave irradiation can significantly accelerate bromination reactions with NBS, often leading to higher yields and shorter reaction times. researchgate.net
Novel Reagent Systems: Systems like dimethyl sulfoxide (B87167) (DMSO) and hydrogen bromide (HBr) have been reported for the practical and efficient oxidative bromination of various heteroarenes. researchgate.net
Table 2: Advanced Bromination Reagents for Thiophene Systems
| Reagent/Method | Conditions | Key Features |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform, Room Temp | High regioselectivity for activated arenes and heteroarenes. tandfonline.comresearchgate.net |
| Br₂ / H₂O₂ | Biphasic system | Used for converting thiophenic compounds to bromides via electrophilic substitution. researchgate.net |
| Electrochemical Bromination | Ammonium bromide, batch or flow | Selectively affords 2-bromothiophenes from 2-hydrothiophenes. researchgate.net |
The synthesis would typically proceed via the reaction of a thiophene nucleophile with an appropriate electrophilic side-chain precursor. A standard method is the reaction of 2-thienyllithium, generated by treating thiophene with n-butyllithium (n-BuLi), with a bifunctional electrophile such as 1,4-dibromo-2,2-dimethylbutane. wikipedia.orgjcu.edu.au This reaction proceeds via an S_N2 mechanism, where the thienyl anion displaces one of the bromide ions.
While the target molecule is achiral, the principles of stereoselective alkylation and chain extension are fundamental to constructing complex organic molecules, including the necessary precursors. acs.org The key transformation in the proposed synthesis is an alkylation reaction—the formation of a carbon-carbon bond.
Alkylation Methods: Modern cross-coupling reactions are powerful tools for C-C bond formation. jcu.edu.au For instance, a Kumada coupling reaction could be employed, which involves the reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with an alkyl halide, catalyzed by a nickel or palladium complex. jcu.edu.au These methods are often highly efficient and tolerant of various functional groups. The use of organometallic reagents like organolithiums, organomagnesium (Grignard), and organozinc compounds is central to modern alkylation strategies. nih.govmdpi.comgatech.edu
Chain Extension Methods: Chain extension refers to any reaction that lengthens a carbon chain. libretexts.org While multiple methods exist, such as the alkylation of terminal alkynes or the use of cyanide as a one-carbon synthon, the most efficient route to the target molecule involves a direct coupling of a four-carbon unit. youtube.comyoutube.com The synthesis of the 1,4-dibromo-2,2-dimethylbutane precursor itself would rely on foundational organic reactions, potentially starting from neopentyl alcohol or a related structure and employing functional group interconversions and chain extension steps to arrive at the desired bifunctional electrophile.
Functionalization of the Dimethylbutyl Side Chain
Strategies for Introducing the Branched Alkyl Moiety (e.g., 3,3-dimethylbutyl)
The introduction of a branched alkyl group, such as the 3,3-dimethylbutyl moiety, onto a thiophene ring presents unique synthetic challenges due to steric hindrance. Traditional Friedel-Crafts alkylation reactions are often unsuitable for introducing such bulky groups. Therefore, more advanced cross-coupling strategies are typically employed.
One effective method involves the Kumada coupling reaction. This approach utilizes a Grignard reagent derived from a haloalkane and a halothiophene in the presence of a nickel or palladium catalyst. For the synthesis of a thiophene with a 3,3-dimethylbutyl side chain, 3,3-dimethylbutylmagnesium bromide would be reacted with a 2-halothiophene. This method is advantageous for creating carbon-carbon bonds with high efficiency and can accommodate a variety of functional groups. jcu.edu.au
Another powerful technique is the Suzuki coupling , which pairs an organoboron compound with an organohalide. In this context, a thiophene boronic acid or ester could be coupled with 1-bromo-3,3-dimethylbutane (B154914) using a palladium catalyst and a suitable base. The Suzuki coupling is known for its mild reaction conditions and tolerance to a wide range of functional groups. jcu.edu.au
Furthermore, lithiation of the thiophene ring followed by reaction with an appropriate electrophile offers a direct route for introducing the alkyl group. Treatment of thiophene with a strong base like n-butyllithium generates a highly nucleophilic 2-lithiothiophene intermediate. wikipedia.org This intermediate can then react with a suitable electrophile, such as 1-bromo-3,3-dimethylbutane, to form the desired 2-alkylated thiophene. jcu.edu.au Careful control of reaction temperature is crucial to ensure regioselectivity and prevent unwanted side reactions.
The table below summarizes these key strategies:
| Coupling Reaction | Thiophene Reagent | Alkylating Reagent | Catalyst/Reagent |
| Kumada Coupling | 2-Halothiophene | 3,3-dimethylbutylmagnesium bromide | Nickel or Palladium catalyst |
| Suzuki Coupling | 2-Thiophene boronic acid/ester | 1-Bromo-3,3-dimethylbutane | Palladium catalyst, Base |
| Lithiation | Thiophene | 1-Bromo-3,3-dimethylbutane | n-Butyllithium |
Cyclization and Annulation Strategies for Thiophene Ring Formation with Specific Side Chains
While functionalization of a pre-existing thiophene ring is common, constructing the thiophene ring with the desired side chain already incorporated into one of the precursors is an alternative and often efficient strategy. Several classic and modern cyclization reactions can be adapted for this purpose.
The Gewald aminothiophene synthesis is a versatile multicomponent reaction that can produce highly substituted 2-aminothiophenes. derpharmachemica.com This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com To synthesize a precursor for this compound, one could envision using a ketone bearing the 3,3-dimethylbutyl group.
The Paal-Knorr thiophene synthesis offers a direct route to thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgderpharmachemica.com By reacting a 1,4-dicarbonyl precursor that includes the 3,3-dimethylbutyl moiety with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, the corresponding substituted thiophene can be obtained. derpharmachemica.com
More contemporary methods involve the cyclization of functionalized alkynes . For instance, metal-catalyzed heterocyclization of S-containing alkyne substrates provides a powerful and atom-economical route to substituted thiophenes. nih.gov These reactions can be designed to incorporate the desired alkyl side chain from the outset.
The following table outlines these cyclization strategies:
| Reaction Name | Key Precursors | Sulfur Source | Resulting Thiophene |
| Gewald Synthesis | Ketone (with 3,3-dimethylbutyl group), α-Cyanoester | Elemental Sulfur | 2-Aminothiophene derivative |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl (with 3,3-dimethylbutyl group) | Phosphorus Pentasulfide, Lawesson's Reagent | Substituted thiophene |
| Alkyne Cyclization | S-containing alkyne (with 3,3-dimethylbutyl group) | Incorporated in substrate | Substituted thiophene |
Optimization of Reaction Conditions for Maximize Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound is critically dependent on the careful optimization of reaction conditions. This includes the choice of catalyst, ligands, solvent, temperature, and reaction time.
Catalyst Development and Ligand Design for Thiophene Functionalization
The functionalization of thiophenes, particularly through cross-coupling reactions, is heavily reliant on the catalyst system. Palladium-based catalysts are widely used for C-H functionalization and cross-coupling reactions of thiophenes. organic-chemistry.orgprinceton.edu The choice of ligand is crucial for modulating the reactivity and selectivity of the metal center.
For instance, in Suzuki and Kumada couplings, phosphine (B1218219) ligands are commonly employed. The steric and electronic properties of the phosphine ligand can significantly influence the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often promote the oxidative addition and reductive elimination steps, leading to higher yields.
Recent advancements have seen the development of thioether-based ligands for the palladium-catalyzed C-H functionalization of heteroarenes, including thiophenes. princeton.edu These ligands have been shown to accelerate reaction rates and improve catalyst efficiency. princeton.edu The design of bidentate S,O-ligands has also been explored for promoting the C-2 olefination of thiophenes. researchgate.net
The development of metal-free catalytic systems is also a growing area of interest. For example, metal-free dehydration and sulfur cyclization of alkynols can provide substituted thiophenes under milder conditions. organic-chemistry.org
Solvent Effects and Reaction Medium Engineering
The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of thiophene synthesis and functionalization, solvents can influence reactant solubility, catalyst stability and activity, and the rate of reaction.
For palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dioxane are commonly used. However, the use of greener solvents is becoming increasingly important. Research has shown that the structure of alkyl groups in the solvent can affect the degree of oxidation of thiophene in catalytic oxidation reactions. sylzyhg.com
Ionic liquids have emerged as a promising alternative to traditional organic solvents. They can act as both the solvent and catalyst, and their non-volatile nature makes them environmentally benign. The use of ionic liquids like BmimBF4 has been shown to enable the recycling of the catalyst in the synthesis of thiophenes from 1-mercapto-3-yn-2-ols. organic-chemistry.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes.
Key green chemistry approaches relevant to the synthesis of this compound include the use of safer solvents, energy-efficient reaction conditions (such as microwave-assisted synthesis), and the development of solvent-free protocols. rsc.orgeurekaselect.com
Solvent-Free and Mechanochemical Synthesis Protocols
Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), is a powerful tool for solvent-free synthesis. researchgate.net
The Gewald synthesis of 2-aminothiophenes has been successfully performed under solvent-free conditions using high-speed ball milling. nih.govnih.gov This approach not only eliminates the need for a solvent but can also lead to reduced reaction times and improved yields. nih.govnih.gov
Mechanochemical oxidative polymerization has also been used to synthesize microporous thiophene polymers in a solvent-free manner. researchgate.net While not directly applicable to the synthesis of a small molecule like this compound, this demonstrates the potential of mechanochemistry in thiophene chemistry.
The table below highlights some green chemistry approaches:
| Green Approach | Description | Potential Application |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can potentially reduce reaction times and energy consumption in various synthetic steps. derpharmachemica.com |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. nih.gov | Applicable to cross-coupling and cyclization reactions. |
| Solvent-Free Synthesis | Conducting reactions without a solvent. | Can be applied to reactions like the Gewald synthesis. nih.gov |
| Mechanochemistry | Using mechanical force to induce chemical reactions in the solid state. | A promising solvent-free method for various synthetic transformations. researchgate.net |
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation have emerged as powerful tools in chemical synthesis, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced selectivity. organic-chemistry.org These techniques can be effectively applied to key bond-forming reactions in the synthesis of this compound.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and uniform heating can dramatically accelerate reaction rates. For the synthesis of thiophene derivatives, microwave irradiation has been successfully employed in cross-coupling reactions, such as Suzuki and Stille couplings, which could be adapted for the introduction of the dimethylbutyl side chain. acs.orgprinceton.edu
A plausible microwave-assisted approach for synthesizing a precursor to the target molecule could involve a Suzuki coupling between a 2-thienylboronic acid derivative and a suitable alkyl halide. The efficiency of microwave heating can lead to significantly shorter reaction times compared to conventional methods. semanticscholar.orgresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling for Thiophene Alkylation (Representative Data)
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes |
| Temperature | 80 - 100 °C | 120 - 150 °C |
| Yield | 60 - 75% | 85 - 95% |
| Solvent | Toluene, DMF | Ethanol, Water |
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. nih.gov
In the context of synthesizing this compound, ultrasound could be particularly beneficial for promoting reactions involving solid reagents or catalysts, as it can effectively clean and activate their surfaces. For instance, an ultrasound-assisted Grignard reaction between 2-bromothiophene and a suitable magnesium-bromoalkane derivative could be a key step. The use of ultrasound has been shown to facilitate the synthesis of various heterocyclic compounds. nih.govresearchgate.net
Table 2: Effect of Ultrasound on Reaction Times for the Synthesis of Thiophene Derivatives (Illustrative Examples)
| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) |
| Gewald Reaction | 6 - 12 hours | 30 - 60 minutes |
| Hantzsch Thiazole Synthesis | 8 - 16 hours | 45 - 90 minutes |
| Sonogashira Coupling | 10 - 20 hours | 1 - 2 hours |
Sustainable Reagent and Catalyst Systems
The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of sustainable reagents and catalysts to minimize environmental impact.
Sustainable Reagents and Solvents:
Green Catalyst Systems:
The development of highly efficient and recyclable catalysts is a cornerstone of sustainable chemistry. For C-C bond formation in thiophene synthesis, palladium-catalyzed cross-coupling reactions are widely used. nih.govrsc.org Recent research has focused on developing catalysts with lower environmental impact. This includes the use of palladium nanoparticles synthesized via green methods, which can be easily recovered and reused. acs.org Furthermore, copper-based catalysts are gaining attention as a more abundant and less toxic alternative to palladium for certain cross-coupling reactions. whiterose.ac.uk Phase transfer catalysis (PTC) represents another green approach, often allowing for the use of aqueous-organic biphasic systems and reducing the need for anhydrous organic solvents. acsgcipr.orgresearchgate.net
Table 3: Comparison of Traditional and Sustainable Catalyst Systems for Thiophene Synthesis
| Catalyst System | Traditional | Sustainable Alternative |
| Metal Catalyst | Homogeneous Pd complexes | Heterogeneous Pd nanoparticles, Cu-based catalysts |
| Solvent | Anhydrous organic solvents | Water, bio-derived solvents, DESs |
| Base | Strong organic bases | Inorganic bases (e.g., K2CO3) with PTC |
| Recyclability | Difficult | Often possible |
Scale-Up Considerations and Process Intensification for Production
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process efficiency. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key strategy in this regard. aiche.orgnumberanalytics.com
Continuous Flow Synthesis:
Continuous flow chemistry has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. bohrium.com By performing reactions in a continuous stream through a reactor, flow systems offer numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. nih.govresearchgate.net For the synthesis of this compound, a multi-step continuous flow process could be designed, integrating reaction and purification steps. This approach can be particularly beneficial for handling hazardous reagents or intermediates and for optimizing reaction conditions with high precision. researchgate.net
Process Intensification Technologies:
Beyond continuous flow, other process intensification technologies can be applied to the synthesis of thiophene derivatives. These include the use of microreactors, which offer extremely high surface-area-to-volume ratios, leading to excellent heat and mass transfer. researchgate.net Reactive distillation, where reaction and separation occur in a single unit, and membrane reactors are other examples of technologies that can enhance process efficiency. numberanalytics.com The adoption of such technologies can lead to significant reductions in plant footprint, energy consumption, and waste generation, making the production of this compound more economically and environmentally sustainable. unito.it
Table 4: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
| Scalability | Often requires re-optimization | Linear scalability |
| Safety | Higher risk with large volumes | Smaller reaction volumes, better control |
| Heat & Mass Transfer | Limited | Excellent |
| Product Consistency | Batch-to-batch variability | High consistency |
| Process Control | Manual or semi-automated | Fully automated |
Chemical Reactivity and Advanced Transformations of 2 4 Bromo 3,3 Dimethylbutyl Thiophene
Cross-Coupling Reactions Involving the Bromine Moiety
The primary alkyl bromide on the side chain of 2-(4-Bromo-3,3-dimethylbutyl)thiophene is a prime site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The steric hindrance from the adjacent gem-dimethyl group can influence reaction kinetics, but the primary nature of the C-Br bond generally ensures efficient reactivity.
Palladium catalysts are exceptionally effective for forming C-C bonds by coupling alkyl halides with various organometallic reagents. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the alkyl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com It is renowned for its mild conditions and tolerance of a wide array of functional groups. nih.gov For this compound, a Suzuki coupling would extend the side chain, introducing aryl or vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields. nih.govresearchgate.netmdpi.com
Stille Coupling: The Stille reaction involves the coupling of the alkyl bromide with an organotin compound (organostannane). wikipedia.org While highly effective and tolerant of many functional groups, the toxicity of the tin reagents is a significant drawback. wikipedia.org
Negishi Coupling: In the Negishi reaction, an organozinc reagent is coupled with the alkyl halide. researchgate.net These reactions are often very fast and high-yielding. Organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents, offering a broad substrate scope. researchgate.netresearchgate.net
Sonogashira Coupling: This reaction specifically forms a C-C bond between an alkyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would introduce an alkynyl functional group onto the side chain of the thiophene (B33073) derivative, providing a gateway to further transformations. Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Alkyl Bromides
| Coupling Reaction | Organometallic Reagent (R-M) | Catalyst System | Base | Solvent | Typical Yield (%) |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 70-95 |
| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | (Not required) | Toluene, THF | 75-90 |
| Negishi | Aryl-ZnCl | PdCl₂(dppf), Pd(dba)₂/SPhos | (Not required) | THF, DMF | 80-98 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 70-95 |
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, particularly with alkyl halides. princeton.edu
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. researchgate.net Nickel-phosphine complexes, such as NiCl₂(dppp) or NiCl₂(dppe), are common catalysts. researchgate.net The high reactivity of Grignard reagents can be both an advantage and a disadvantage, as it may lead to lower functional group tolerance compared to other methods. For this compound, this reaction provides a direct and efficient route for alkylation or arylation of the side chain.
Recent advances have also focused on nickel-catalyzed reductive cross-coupling methods, which couple two different electrophiles (e.g., an alkyl bromide and an aryl halide) in the presence of a stoichiometric metallic reducing agent like manganese or zinc. d-nb.info This approach avoids the pre-formation of sensitive organometallic reagents.
Table 2: Comparison of Nickel-Catalyzed Coupling of Alkyl Bromides
| Reaction | Coupling Partner | Catalyst | Reductant | Key Features |
| Kumada Coupling | Grignard Reagent (R-MgX) | NiCl₂(dppe) | None | High reactivity, less functional group tolerance. |
| Reductive Coupling | Aryl Halide (Ar-X) | NiBr₂/Ligand | Mn or Zn | Couples two electrophiles; avoids organometallic reagents. |
Beyond metal-catalyzed cross-coupling, the bromine moiety can be substituted through classical nucleophilic substitution (Sₙ2) pathways. The carbon atom attached to the bromine is a primary center, making it susceptible to attack by a wide range of carbon-based nucleophiles.
Alkylation: Carbanions generated from organolithium reagents, Grignard reagents, or stabilized enolates can displace the bromide to form a new C-C bond.
Cyanation: The use of cyanide salts (e.g., NaCN, KCN) allows for the introduction of a nitrile group, a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). masterorganicchemistry.com The 2-alkyl substituent is an ortho, para-director (directing to the 3- and 5-positions). Due to steric hindrance from the bulky side chain, substitution at the 5-position is strongly favored.
Common EAS reactions applicable to the thiophene ring include:
Halogenation: Introduction of chlorine, bromine, or iodine at the 5-position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). lumenlearning.comlibretexts.org
Nitration: Addition of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) with fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces a ketone, while alkylation adds an alkyl group.
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally not feasible. libretexts.org SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) to stabilize the negatively charged Meisenheimer intermediate, which are absent in this molecule. nih.govnih.gov
Functional Group Interconversions on the Alkyl Side Chain
The primary alkyl bromide is a versatile handle for a wide range of functional group interconversions, typically proceeding via an Sₙ2 mechanism. This allows for the introduction of various heteroatom-based functionalities.
Synthesis of Alcohols: Reaction with hydroxide (B78521) (e.g., NaOH) or hydrolysis with water can yield the corresponding primary alcohol, 4-(thiophen-2-yl)-2,2-dimethylbutan-1-ol.
Synthesis of Ethers: Williamson ether synthesis, involving the reaction with an alkoxide (e.g., sodium ethoxide), produces ethers.
Synthesis of Amines: The bromide can be displaced by ammonia, primary or secondary amines, or through methods like the Gabriel synthesis (using potassium phthalimide) to yield the primary amine without over-alkylation.
Synthesis of Azides: Substitution with sodium azide (B81097) (NaN₃) yields an alkyl azide, which can be subsequently reduced to a primary amine or used in "click" chemistry reactions.
Synthesis of Thiols and Thioethers: Reaction with sodium hydrosulfide (B80085) (NaSH) or a thiolate (RSNa) can introduce sulfur-containing functional groups.
Table 3: Common Functional Group Interconversions of the Alkyl Bromide
| Reagent(s) | Product Functional Group |
| NaOH, H₂O | Alcohol (-OH) |
| NaOR' | Ether (-OR') |
| NH₃ or R'₂NH | Amine (-NH₂ or -NR'₂) |
| NaN₃ | Azide (-N₃) |
| KCN | Nitrile (-CN) |
| NaSH or NaSR' | Thiol (-SH) or Thioether (-SR') |
| PPh₃, then H₂O | (via Wittig) Alkene |
Radical Reactions and Reductive Transformations
The carbon-bromine bond can undergo homolytic cleavage to generate a primary alkyl radical. This intermediate can participate in various radical-mediated transformations.
Reductive Dehalogenation: The C-Br bond can be reduced to a C-H bond, effectively removing the bromine atom. Common reagents for this transformation include tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), or catalytic hydrogenation.
Radical Cyclization: If an appropriate radical acceptor (e.g., a double or triple bond) is present elsewhere in the molecule (which would require prior modification), intramolecular radical cyclization could be initiated at the C-Br bond.
Atom Transfer Radical Polymerization (ATRP): The alkyl bromide can serve as an initiator for ATRP, allowing for the growth of polymer chains from the side chain of the thiophene molecule.
These diverse reactive pathways underscore the utility of this compound as a versatile building block in synthetic organic chemistry.
Chemo- and Regioselectivity in Complex Reaction Systems
The chemo- and regioselectivity of this compound are critical factors in its utility as a synthetic intermediate. The presence of multiple reactive sites—the bromine atom on the alkyl chain and the thiophene ring susceptible to electrophilic substitution or metallation—necessitates a careful selection of reaction conditions to achieve desired outcomes. Research into the selective transformation of this compound is ongoing, with a focus on leveraging the distinct reactivity of each functional group.
The bromine atom on the neopentyl-like butyl chain is sterically hindered, which influences its reactivity in nucleophilic substitution reactions. This steric hindrance can be exploited to favor reactions at the thiophene ring under certain conditions. Conversely, conditions that activate the carbon-bromine bond, such as radical initiators or specific organometallic reagents, can direct reactivity towards the alkyl chain.
The thiophene ring itself presents opportunities for regioselective functionalization. The 5-position is generally the most activated towards electrophilic attack due to the directing effect of the sulfur atom and the alkyl substituent. However, the application of directed metallation strategies can provide access to other positions on the ring, enabling the synthesis of a diverse range of substituted thiophenes.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. For a substituted thiophene (B33073) such as 2-(4-Bromo-3,3-dimethylbutyl)thiophene, these calculations would offer insights into how the alkyl bromide substituent influences the electronic properties of the thiophene ring.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of a molecule in its ground state. For this compound, DFT calculations would reveal the most stable three-dimensional arrangement of the atoms.
These calculations would also map the potential energy surface, identifying low-energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and preferred shapes. In studies of other substituted thiophenes, DFT has been successfully used to predict geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. scispace.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (Thiophene) | ~1.7 Å |
| Bond Length | C=C (Thiophene) | ~1.37 Å |
| Bond Length | C-C (Thiophene) | ~1.42 Å |
| Bond Length | C-Br | ~1.94 Å |
| Bond Angle | C-S-C (Thiophene) | ~92° |
| Dihedral Angle | Thiophene-Butyl Chain | Variable |
Note: The values in this table are illustrative and based on typical values for similar structures, as specific computational data for this compound is not available.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The distribution of the HOMO and LUMO across the thiophene ring and the substituent would be visualized to understand the electronic pathways for potential reactions. In related thiophene derivatives, the HOMO is often localized on the thiophene ring, indicating its role as an electron donor in reactions. scispace.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Note: These energy values are hypothetical and serve as an example of data that would be generated from FMO analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For this compound, MD simulations would provide a dynamic picture of its conformational flexibility. This is particularly important for the dimethylbutyl side chain, which can adopt various spatial arrangements.
MD simulations would also be invaluable for understanding how molecules of this compound interact with each other in a condensed phase (liquid or solid) or in solution. By simulating a system with many molecules, one can study intermolecular forces, aggregation behavior, and the influence of a solvent on the molecule's conformation.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon atom bearing the bromine, or electrophilic substitution on the thiophene ring.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile reveals the activation energy for each step of the reaction, providing insights into the reaction kinetics and the feasibility of a proposed mechanism. Identifying the geometry of the transition state is crucial for understanding the steric and electronic factors that control the reaction's outcome.
Prediction of Spectroscopic Parameters for Advanced Analytical Technique Development
Theoretical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, these predictions would be highly valuable.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental NMR spectra to aid in the assignment of peaks.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help interpret experimental infrared and Raman spectra. scispace.com This allows for the assignment of specific vibrational modes to the observed spectral bands.
By providing a theoretical basis for the spectroscopic signatures of this compound, computational studies can facilitate its identification and characterization using advanced analytical techniques.
Advanced Analytical Methodologies for Complex Structural and Mechanistic Investigations
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics of Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of thiophene (B33073) derivatives. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) techniques are routinely employed to decipher complex spin systems and spatial relationships within the molecule.
Two-Dimensional (2D) NMR Techniques:
Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. researchgate.net In derivatives of "2-(4-Bromo-3,3-dimethylbutyl)thiophene," COSY spectra would reveal the connectivity between the protons on the thiophene ring and the aliphatic side chain, confirming the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the dimethylbutyl side chain to the thiophene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are crucial for determining the through-space proximity of protons, which provides information about the molecule's conformation and stereochemistry. acdlabs.comblogspot.com For instance, NOESY can help to understand the preferred orientation of the side chain relative to the thiophene ring. columbia.edu ROESY is particularly advantageous for medium-sized molecules where the NOE may be close to zero. blogspot.comreddit.com The choice between NOESY and ROESY depends on the molecular weight of the derivative, with NOESY being preferred for small molecules (MW < 500). reddit.com
The table below summarizes the application of various 2D NMR techniques in the structural analysis of thiophene derivatives.
| 2D NMR Technique | Information Provided | Application to "this compound" Derivatives |
| COSY | ¹H-¹H scalar coupling correlations | Mapping the proton connectivity within the thiophene ring and the aliphatic chain. |
| HSQC | Direct ¹H-¹³C correlations | Assigning the chemical shifts of protonated carbon atoms. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the attachment of the side chain to the thiophene ring and identifying quaternary carbons. |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determining the spatial arrangement and preferred conformation of the molecule. acdlabs.comblogspot.com |
Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of "this compound," it plays a critical role in monitoring the progress of its synthesis and in elucidating the mechanisms of subsequent reactions. purdue.edusfrbm.org
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques that allow for the analysis of reaction intermediates and products directly from the reaction mixture. purdue.eduresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This fragmentation pattern can be used to identify specific structural motifs and to distinguish between isomers.
For example, in the synthesis of thiophene derivatives, ESI-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. purdue.edu This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, by identifying transient intermediates, MS can provide crucial evidence for proposed reaction mechanisms. acs.orgresearchgate.net Studies on the oxidation of thiophenes have utilized mass spectrometry to identify key intermediates, helping to unravel the complex reaction pathways. osti.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions of Functionalized Thiophenes
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org For derivatives of "this compound" that are crystalline, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and torsional angles. nih.gov
This technique is particularly crucial for:
Absolute Stereochemistry: In cases where chiral centers are introduced into the molecule, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter.
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state, which can be influenced by intermolecular interactions.
Intermolecular Interactions: The packing of molecules in the crystal lattice provides insights into non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. tandfonline.combohrium.com These interactions are fundamental to understanding the material's bulk properties.
For instance, the analysis of crystal structures of functionalized thiophenes has provided valuable information on how substituents influence the packing arrangement, which in turn affects the material's electronic properties. nih.govrsc.org
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated chromatographic techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex mixtures and for assessing the purity of synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile and thermally stable compounds. shimadzu.comchromatographyonline.com When coupled with a mass spectrometer, it allows for the identification of each separated component based on its mass spectrum. nih.gov GC-MS is widely used for the purity assessment of "this compound" and to identify any byproducts from its synthesis. rroij.com The analysis of thiophenes in petroleum samples is a common application of this technique. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC is suitable for the separation of less volatile or thermally labile compounds. The coupling of LC with MS allows for the analysis of a wide range of thiophene derivatives. This technique is particularly useful for monitoring reactions involving functionalized thiophenes that may not be amenable to GC analysis.
The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the "this compound" derivative being analyzed.
Spectroscopic Techniques (e.g., UV-Vis, IR, Raman) for Electronic Transitions and Vibrational Modes in Modified Thiophene Systems
Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation provide valuable information about their electronic and vibrational properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nii.ac.jp The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scholaris.ca For thiophene and its derivatives, the position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents. wiley.comresearchgate.netjchps.com Modifications to the "this compound" system, such as polymerization or the introduction of other chromophores, will lead to shifts in the absorption maxima, which can be correlated with changes in the electronic structure. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its characteristic vibrational modes. iosrjournals.orgprimescholars.com
IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying the presence of these groups in a molecule.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net
The vibrational spectra of thiophene derivatives have been extensively studied, with specific frequency ranges assigned to C-H, C-C, and C-S stretching and bending modes within the thiophene ring. globalresearchonline.net The table below presents typical vibrational frequencies for substituted thiophenes.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (aliphatic) | 3000 - 2850 |
| C=C stretching (ring) | 1650 - 1430 |
| C-H in-plane bending | 1300 - 1000 |
| C-H out-of-plane bending | 1000 - 750 |
| C-S stretching | 710 - 608 |
Data compiled from references iosrjournals.orgprimescholars.comglobalresearchonline.net.
By analyzing the changes in the electronic and vibrational spectra upon modification of "this compound," researchers can gain a detailed understanding of how structural changes influence the molecule's properties at a fundamental level.
Applications of 2 4 Bromo 3,3 Dimethylbutyl Thiophene As a Building Block in Advanced Organic Synthesis and Materials Science
Precursor for Conjugated Polymers and Oligomers
The primary utility of 2-(4-Bromo-3,3-dimethylbutyl)thiophene lies in its role as a monomer for creating π-conjugated systems. The bromine atom allows it to be readily incorporated into larger molecular structures through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Grignard Metathesis (GRIM) polymerizations. mdpi.comsigmaaldrich.comresearchgate.net These reactions form new carbon-carbon bonds, linking the thiophene (B33073) units into extended chains known as polymers or shorter, well-defined segments called oligomers.
Polythiophenes are one of the most extensively studied classes of conducting polymers. cmu.edu The properties of these materials are not fixed; they can be precisely tuned by attaching different side chains to the thiophene backbone. The 3,3-dimethylbutyl group of this compound plays a crucial role in this tuning process.
The introduction of alkyl side chains is essential for making polythiophenes soluble in common organic solvents, which is a prerequisite for processing them into the thin films required for electronic devices. cmu.edu The bulky, branched nature of the 3,3-dimethylbutyl group is particularly effective at enhancing solubility. However, this bulkiness also introduces steric hindrance, which can force adjacent thiophene rings in the polymer chain to twist relative to each other. cmu.edu This twisting disrupts the continuous overlap of π-orbitals along the polymer backbone, leading to a decrease in the effective conjugation length. cmu.edu
This change in conjugation has a direct impact on the polymer's electronic and optical properties. A shorter conjugation length typically results in a larger energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This is observed experimentally as a blue-shift in the material's absorption spectrum (i.e., it absorbs light at shorter wavelengths). By controlling the steric hindrance through side-chain engineering, the band gap and, consequently, the color and conductivity of the polymer can be systematically adjusted. mdpi.com For instance, polymers with sterically demanding side chains often exhibit lower crystallization rates, which can be advantageous for creating stable and optimized structures in devices like solar cells. ntu.edu.tw
| Polythiophene Side Chain | Typical Effect on π-Stacking | Solubility | Optical Band Gap (Eg) | Relative Crystallization Rate |
|---|---|---|---|---|
| Linear (e.g., n-hexyl) | Strong, promotes close packing | Moderate | Lower | Fast |
| Branched (e.g., 2-ethylhexyl) | Weaker, increases interchain distance | High | Higher | Slower |
| Bulky (e.g., 3,3-dimethylbutyl) | Significantly reduced due to steric hindrance nih.gov | Very High | Higher (blue-shifted absorption) cmu.edu | Slow ntu.edu.tw |
Oligothiophenes are short, well-defined chains of thiophene rings, typically containing between four and six units. nih.gov They are of great interest as active materials in organic field-effect transistors (OFETs) because their uniform structure leads to more predictable and reproducible device performance compared to polymers, which have a distribution of chain lengths. nih.gov
The synthesis of functional oligothiophenes often relies on iterative cross-coupling reactions, where building blocks like this compound are sequentially added to a growing chain. sigmaaldrich.com The bromine atom serves as the key reactive site for these coupling steps. The 3,3-dimethylbutyl side chain influences the properties of the resulting oligomers in several ways. Firstly, it ensures good solubility, simplifying purification at each step of the synthesis. Secondly, it plays a critical role in the solid-state packing of the oligomers. The bulky nature of the side chain affects the intermolecular π-π stacking, which is the primary pathway for charge transport in organic semiconductors. acs.org While excessively bulky groups can hinder the close packing required for high mobility, they can also be used to control the molecular arrangement and prevent uncontrolled aggregation. nih.gov
Scaffold for Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. Thiophene-based molecules are excellent candidates for creating such assemblies due to the interplay between the π-stacking of the aromatic rings and the interactions of their side chains. acs.org
Derivatives of this compound can act as scaffolds for building complex supramolecular architectures. The self-assembly of these molecules is governed by a balance of forces. The flat, aromatic thiophene backbones have a tendency to stack on top of each other (π-π stacking), which is favorable for electronic communication. Simultaneously, the bulky 3,3-dimethylbutyl side chains interact with each other through weaker van der Waals forces. acs.org The final assembled structure—be it a fiber, a sheet, or a complex 2D crystal on a surface—depends on the precise nature of these side chains. acs.orgacs.org The significant steric bulk of the dimethylbutyl group would impose specific geometric constraints, preventing the kind of dense, interdigitated packing seen with linear alkyl chains and favoring more open or layered arrangements. nih.gov This control over solid-state packing is fundamental for tuning the performance of materials in electronic applications.
Intermediate for Functional Organic Materials
Beyond polymers and oligomers, this compound serves as a versatile intermediate for a wide range of functional organic materials. The reactive bromine handle allows for its incorporation into more complex molecular designs.
Thiophene-based materials are among the most successful p-type (hole-transporting) organic semiconductors. frontiersin.org They are the active components in OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). cmu.edunih.gov The performance of these devices is critically dependent on the molecular structure of the semiconductor.
When incorporated into a semiconducting polymer or oligomer, the 3,3-dimethylbutyl side chain derived from this compound offers a trade-off. The steric hindrance it creates can disrupt the planarity of the conjugated backbone, which might lead to lower charge carrier mobility compared to materials with linear side chains that allow for tighter π-stacking. cmu.edunih.gov However, this same effect can be beneficial. The reduced intermolecular interaction can lead to increased solubility for solution processing and can also lower the HOMO energy level, making the material more stable against oxidation in air, thereby improving device lifetime and stability. figshare.com
| Material Class | Key Property Influenced by Side Chains | Impact of Bulky Side Chains (e.g., 3,3-dimethylbutyl) | Device Application |
|---|---|---|---|
| Polythiophenes | Charge Carrier Mobility (µ) | May decrease mobility due to disrupted packing, but improves processability. nih.gov | OFETs, OPVs |
| Oligothiophenes | Solid-State Packing & Morphology | Controls molecular arrangement and prevents excessive aggregation. acs.org | OFETs |
| Thiophene Copolymers | Air Stability | Can enhance stability by lowering the HOMO level. figshare.com | OPVs, OLEDs |
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. Such complexes are the basis of modern catalysts. Thiophene and its derivatives can act as ligands, typically coordinating to a metal through their sulfur atom. nih.gov The properties of the resulting catalyst can be fine-tuned by changing the substituents on the thiophene ring.
Synthesis of Advanced Specialty Chemicals
The utility of this compound as a building block is best exemplified by its potential application in the synthesis of precursors for organic electronic materials. The presence of a bromoalkyl chain allows for a variety of subsequent chemical transformations, enabling the introduction of additional functional groups or the formation of larger, conjugated systems. One of the most promising applications of thiophene derivatives is in the creation of thieno[3,2-b]thiophenes, which are highly sought-after core structures for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.orgmdpi.com
A plausible synthetic route employing this compound would involve its conversion into a more elaborate thieno[3,2-b]thiophene (B52689) derivative. This process would typically involve a series of reactions aimed at building the second thiophene ring onto the existing one. The 3,3-dimethylbutyl substituent is of particular interest as it can enhance the solubility of the resulting materials in organic solvents, a crucial property for solution-based processing and device fabrication. nih.gov
A hypothetical, yet chemically sound, synthetic pathway could involve the initial conversion of the bromo group in this compound to a thiol. This could be achieved through reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The resulting thiol can then undergo a cyclization reaction to form the thieno[3,2-b]thiophene core.
For instance, the thiol derivative could be reacted with an appropriate electrophile, such as a substituted α-haloketone, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the fused bicyclic system. nih.gov The resulting 3,3-dimethylbutyl-substituted thieno[3,2-b]thiophene could then be further functionalized, for example, through bromination at the 2- and 5-positions, to provide a key monomer for polymerization or for the extension of the conjugated system through cross-coupling reactions like Suzuki or Stille couplings. nih.govnih.gov
The table below outlines a proposed multi-step synthesis of a functionalized thieno[3,2-b]thiophene derivative starting from this compound, highlighting the potential of this compound as a versatile building block.
Table 1: Proposed Synthesis of a Functionalized Thieno[3,2-b]thiophene Derivative
| Step | Reactant(s) | Reagents and Conditions | Product | Potential Yield (%) |
| 1 | This compound | 1. Thiourea, Ethanol, Reflux2. NaOH, H₂O, Reflux | 2-(4-Mercapto-3,3-dimethylbutyl)thiophene | 70-80 |
| 2 | 2-(4-Mercapto-3,3-dimethylbutyl)thiophene, 2-bromo-1-phenylethanone | K₂CO₃, Acetone, Reflux | Intermediate thioether | 85-95 |
| 3 | Intermediate thioether | Polyphosphoric acid (PPA), 120 °C | 2-Phenyl-5-(3,3-dimethylbutyl)thieno[3,2-b]thiophene | 60-70 |
| 4 | 2-Phenyl-5-(3,3-dimethylbutyl)thieno[3,2-b]thiophene | N-Bromosuccinimide (NBS), DMF, 0 °C to rt | 3,6-Dibromo-2-phenyl-5-(3,3-dimethylbutyl)thieno[3,2-b]thiophene | 75-85 |
The final product of this proposed synthesis, a dibrominated phenyl-substituted thieno[3,2-b]thiophene with a solubilizing 3,3-dimethylbutyl group, would be a highly valuable monomer for the synthesis of conjugated polymers for organic electronics. The bromine atoms provide reactive handles for polymerization via various cross-coupling methods, and the phenyl and dimethylbutyl groups would contribute to the desirable material properties of the resulting polymer, such as charge carrier mobility and processability.
Future Research Directions and Challenges
Exploration of Unconventional Reactivity and Catalysis for 2-(4-Bromo-3,3-dimethylbutyl)thiophene
Future investigations into this compound will likely focus on moving beyond traditional cross-coupling reactions to explore unconventional reactivity patterns. The presence of both a reactive bromo-alkyl chain and an electronically rich thiophene (B33073) core offers multiple sites for functionalization. A key area of research will be the development of novel catalytic systems that can selectively activate specific C-H or C-Br bonds, enabling more direct and atom-economical synthetic routes. jcu.edu.au
Metal-catalyzed heterocyclization and annulation strategies represent a powerful approach for constructing more complex molecular architectures from thiophene precursors. bohrium.com For this compound, this could involve intramolecular cyclization reactions to form fused-ring systems or intermolecular reactions to build polycyclic aromatic structures. Research into catalysts that can operate under milder conditions with higher regioselectivity will be crucial. bohrium.com Furthermore, exploring palladium- or nickel-catalyzed reactions, such as Kumada and Suzuki couplings, could yield a wide array of derivatives by targeting the bromine atom for carbon-carbon bond formation. jcu.edu.au The development of catalysts that can tolerate a variety of functional groups will be essential for expanding the synthetic utility of this building block. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design
Table 1: Application of AI/ML Models in the Synthesis of Thiophene Derivatives
| AI/ML Application | Model Type | Potential Impact on this compound Synthesis |
|---|---|---|
| Retrosynthesis Planning | Template-based, Template-free (e.g., Seq2Seq) | Identifies novel and efficient multi-step pathways to the target molecule. engineering.org.cn |
| Forward Reaction Prediction | Graph Convolutional Neural Networks, Transformers | Predicts the products and yields of unknown reactions, enabling virtual screening of potential transformations. jetir.orgnih.gov |
| Reaction Condition Optimization | Supervised Learning Models | Recommends optimal catalysts, solvents, and temperatures to maximize yield and minimize byproducts. digitellinc.com |
Advancements in Flow Chemistry and Microreactor Technology for Continuous Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of functionalized thiophenes like this compound. nih.gov Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions. mdpi.com This technology is particularly well-suited for scaling up production from the laboratory to industrial levels. nih.gov
Recent studies have demonstrated the successful application of flow chemistry for direct C-H functionalization and arylation of thiophene derivatives. researchgate.net By using packed-bed reactors, researchers have achieved high yields in short residence times, dramatically increasing productivity. researchgate.net The continuous nature of flow synthesis allows for the integration of multiple reaction steps without the need for isolating intermediates, streamlining the entire production process. mdpi.com Future research will focus on developing dedicated microreactors and telescoped flow processes for the multi-step synthesis of complex thiophene-based molecules, potentially enabling automated, on-demand production. nih.govresearchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Thiophene Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reactor volumes |
| Scalability | Challenging, requires process redesign | Straightforward by extending operation time or "numbering-up" reactors |
| Process Control | Limited, parameters can vary within the vessel | Precise control over temperature, pressure, and residence time mdpi.com |
| Productivity | Lower, includes downtime for setup and cleaning | Higher, suitable for continuous manufacturing researchgate.net |
Development of Bio-Inspired Synthetic Strategies for Functionalized Thiophenes
Bio-inspired synthesis represents an emerging frontier in organic chemistry that seeks to emulate the efficiency and selectivity of nature's enzymatic processes. Thiophene derivatives, while not commonly found in primary metabolic pathways, are present in some natural products and have significant biological potential. nih.govnih.gov Future research could focus on harnessing biocatalysts, such as engineered enzymes, to perform challenging chemical transformations on the this compound scaffold under mild, environmentally friendly conditions.
The development of synthetic strategies that mimic biological processes could lead to novel methods for creating complex thiophene-based molecules. nih.gov This could involve using enzymatic reactions for selective oxidations, reductions, or carbon-carbon bond formations. While the field is still nascent for thiophenes, the broader success of biocatalysis in pharmaceutical synthesis suggests a promising avenue for future exploration. The challenge will be to discover or engineer enzymes that can recognize and transform highly functionalized, non-natural substrates like this compound.
Unexplored Applications in Emerging Fields of Nanotechnology and Advanced Materials
The unique electronic properties of the thiophene ring make it a privileged scaffold in materials science, particularly for organic electronics. researchgate.net Thiophene-based molecules are integral components of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The structure of this compound, which combines a conjugated thiophene core with a flexible, functionalizable side chain, makes it an interesting candidate for the development of new advanced materials.
The bromo-dimethylbutyl group could serve several purposes. It can be used as a handle for further polymerization or grafting onto surfaces in nanotechnology applications. The bulky dimethyl groups can influence the solid-state packing of the molecules, potentially leading to desirable morphologies for charge transport in electronic devices. Furthermore, this side chain could enhance the solubility of resulting polymers or oligomers in common organic solvents, simplifying material processing. Future research will involve synthesizing oligomers and polymers from this monomer and characterizing their optical and electronic properties to assess their potential in next-generation electronics and nanotechnology. jcu.edu.au
Q & A
Q. What are the common synthetic routes for 2-(4-Bromo-3,3-dimethylbutyl)thiophene, and how can reaction conditions be optimized?
The synthesis typically involves bromination or cross-coupling reactions. For bromination, reagents like N-bromosuccinimide (NBS) with catalysts (e.g., AlCl₃ or Fe) are used under controlled temperatures (25–60°C) to ensure regioselectivity . For attaching alkyl chains, Pd-catalyzed cross-coupling (e.g., Stille or Suzuki couplings) with organometallic reagents is effective. Optimization includes adjusting catalyst loading, solvent polarity (e.g., THF or DMF), and reaction time to maximize yield and purity. Characterization via NMR and mass spectrometry is critical for validation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification.
- HPLC : To assess purity (>95% is standard for research-grade material).
- FT-IR : To identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹).
Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .
Q. What are the primary research applications of this compound?
This compound is explored in:
- Organic Electronics : As a building block for conductive polymers or dye-sensitized solar cells due to thiophene’s electron-rich nature .
- Medicinal Chemistry : As an intermediate for antimicrobial agents, leveraging the bromine atom’s reactivity in further functionalization .
Advanced Research Questions
Q. How can researchers investigate the bromine substituent’s reactivity in cross-coupling reactions?
Mechanistic studies involve:
Q. How does the substitution pattern (e.g., bromine position, alkyl chain length) influence biological activity?
Comparative studies with analogs (e.g., chloro or fluoro derivatives) reveal structure-activity relationships. For example:
Q. How should researchers address contradictions in reported biological activities across studies?
Discrepancies often arise from:
Q. What role does computational chemistry play in designing derivatives of this compound?
Computational tools (e.g., molecular docking, MD simulations) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
